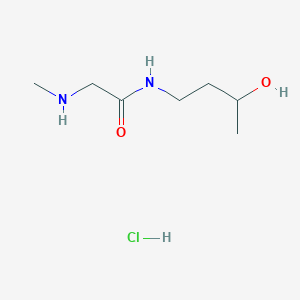

N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter) and odor.

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs (temperature, pressure, etc.).Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure.Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique

Synthesis and Characterization

N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride is structurally related to various acetamide derivatives that have been synthesized and characterized in scientific research. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol. This process resulted in significant yields and the molecular structure of the compounds was confirmed through IR, MS spectroscopy, and elemental analysis (Zhong-cheng & Wan-yin, 2002).

Functionalized Amino Acid Anticonvulsants

Compounds structurally similar to N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride have been explored for their anticonvulsant activities. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were studied, revealing that the 2-acetylaminoacetamide moiety in these compounds exhibits a linearly extended conformation conducive to anticonvulsant properties. The structural analyses and stereochemical comparisons with known anticonvulsants like phenytoin highlighted molecular features responsible for these activities (Camerman et al., 2005).

Water-Soluble Polymeric Carriers

Research on water-soluble aminoaryloxy-methylamino substituted polyphosphazenes indicates the potential of similar compounds to N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride as polymeric carrier species. These compounds have been synthesized for the covalent attachment of biologically active agents, demonstrating the versatility of acetamide derivatives in the development of biocompatible materials (Gwon, 2001).

Supramolecular Assemblies

N-methyl glycine and N,N dimethyl β-alanine derivatives, which share functional groups with N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride, have been used to prepare supramolecular assemblies. These studies reveal the influence of structure (monomer or dimer) and pH on the formation of nano and microfibers, microtubules, micelles, or vesicular structures, suggesting potential applications in drug delivery or tissue regeneration (Cutrone et al., 2017).

Safety And Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is important for handling and disposing of the compound safely.

Orientations Futures

Future directions for research on a compound can include potential applications, further studies to understand its properties, and ways to improve its synthesis.

Propriétés

IUPAC Name |

N-(3-hydroxybutyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(10)3-4-9-7(11)5-8-2;/h6,8,10H,3-5H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAESLDZPQASTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)CNC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxybutyl)-2-(methylamino)acetamide hydrochloride | |

CAS RN |

1220037-55-7 | |

| Record name | Acetamide, N-(3-hydroxybutyl)-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Chlorophenyl)cyclopropyl]methanol](/img/structure/B1455504.png)

![7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1455516.png)

![Methyl imidazo[1,2-A]pyrimidine-7-carboxylate](/img/structure/B1455517.png)

![4-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B1455523.png)

![2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1455526.png)